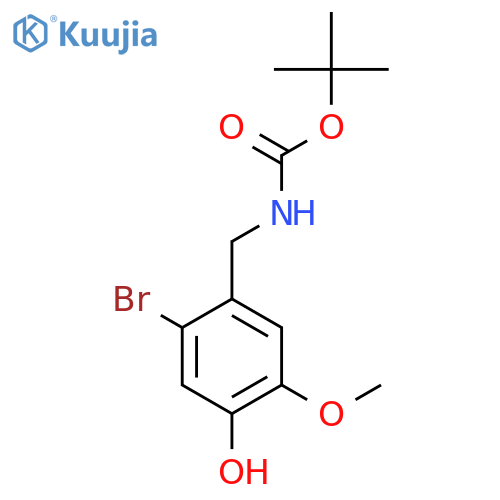

Cas no 2413900-34-0 (tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate)

tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-26664980

- tert-butyl N-[(2-bromo-4-hydroxy-5-methoxyphenyl)methyl]carbamate

- 2413900-34-0

- tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate

-

- インチ: 1S/C13H18BrNO4/c1-13(2,3)19-12(17)15-7-8-5-11(18-4)10(16)6-9(8)14/h5-6,16H,7H2,1-4H3,(H,15,17)

- InChIKey: YYABIAJEHKYBBL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=C1CNC(=O)OC(C)(C)C)OC)O

計算された属性

- せいみつぶんしりょう: 331.04192g/mol

- どういたいしつりょう: 331.04192g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26664980-0.5g |

tert-butyl N-[(2-bromo-4-hydroxy-5-methoxyphenyl)methyl]carbamate |

2413900-34-0 | 95.0% | 0.5g |

$507.0 | 2025-03-20 | |

| Enamine | EN300-26664980-1g |

tert-butyl N-[(2-bromo-4-hydroxy-5-methoxyphenyl)methyl]carbamate |

2413900-34-0 | 1g |

$528.0 | 2023-09-12 | ||

| Enamine | EN300-26664980-5g |

tert-butyl N-[(2-bromo-4-hydroxy-5-methoxyphenyl)methyl]carbamate |

2413900-34-0 | 5g |

$1530.0 | 2023-09-12 | ||

| Enamine | EN300-26664980-2.5g |

tert-butyl N-[(2-bromo-4-hydroxy-5-methoxyphenyl)methyl]carbamate |

2413900-34-0 | 95.0% | 2.5g |

$1034.0 | 2025-03-20 | |

| Enamine | EN300-26664980-0.05g |

tert-butyl N-[(2-bromo-4-hydroxy-5-methoxyphenyl)methyl]carbamate |

2413900-34-0 | 95.0% | 0.05g |

$443.0 | 2025-03-20 | |

| Enamine | EN300-26664980-0.1g |

tert-butyl N-[(2-bromo-4-hydroxy-5-methoxyphenyl)methyl]carbamate |

2413900-34-0 | 95.0% | 0.1g |

$464.0 | 2025-03-20 | |

| Enamine | EN300-26664980-1.0g |

tert-butyl N-[(2-bromo-4-hydroxy-5-methoxyphenyl)methyl]carbamate |

2413900-34-0 | 95.0% | 1.0g |

$528.0 | 2025-03-20 | |

| Enamine | EN300-26664980-0.25g |

tert-butyl N-[(2-bromo-4-hydroxy-5-methoxyphenyl)methyl]carbamate |

2413900-34-0 | 95.0% | 0.25g |

$485.0 | 2025-03-20 | |

| Enamine | EN300-26664980-10.0g |

tert-butyl N-[(2-bromo-4-hydroxy-5-methoxyphenyl)methyl]carbamate |

2413900-34-0 | 95.0% | 10.0g |

$2269.0 | 2025-03-20 | |

| Enamine | EN300-26664980-5.0g |

tert-butyl N-[(2-bromo-4-hydroxy-5-methoxyphenyl)methyl]carbamate |

2413900-34-0 | 95.0% | 5.0g |

$1530.0 | 2025-03-20 |

tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate 関連文献

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamateに関する追加情報

Introduction to Tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate (CAS No. 2413900-34-0)

Tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate, a compound with the chemical formula C13H14BNO4, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2413900-34-0, belongs to the class of carbamates and exhibits a unique structural configuration that makes it a promising candidate for various biological and chemical applications.

The molecular structure of tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a phenolic ring substituted with bromine, hydroxyl, and methoxy groups. This particular arrangement of functional groups imparts distinct chemical properties that are of great interest to researchers. The presence of bromine and hydroxyl groups enhances the compound's reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their potential therapeutic applications. Carbamates are known for their versatility in medicinal chemistry, often serving as key intermediates in the synthesis of drugs targeting various diseases. The specific configuration of tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate suggests that it may have inhibitory effects on certain enzymes or receptors, which could be exploited for therapeutic benefit.

One of the most compelling aspects of this compound is its potential role in the development of new pharmaceuticals. Researchers have been exploring its utility in the synthesis of molecules that could combat neurological disorders, inflammatory conditions, and even certain types of cancer. The phenolic ring in its structure is particularly noteworthy, as phenols are well-documented for their antioxidant properties. This characteristic could make tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate a valuable asset in formulations designed to protect against oxidative stress.

The bromine substituent on the phenolic ring also adds an interesting dimension to this compound's chemistry. Brominated aromatic compounds are frequently used in pharmaceuticals due to their ability to enhance binding affinity and metabolic stability. The interplay between the bromine atom and the other functional groups in tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate could lead to novel interactions with biological targets, opening up new avenues for drug discovery.

Recent studies have begun to shed light on the biological activity of this compound. In vitro experiments have shown that derivatives of carbamates can exhibit significant inhibitory effects on enzymes such as carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in the body. While more research is needed to fully understand the mechanisms of action, these preliminary findings are encouraging for those working in drug development.

The synthesis of tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate presents an interesting challenge for organic chemists. The need to carefully control reaction conditions and ensure high purity is essential given its potential applications. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency, which bodes well for future research endeavors.

In conclusion, tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate (CAS No. 2413900-34-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a compelling subject for further investigation. As our understanding of its properties continues to grow, so too will its applications in developing new treatments for various diseases.

2413900-34-0 (tert-butyl N-(2-bromo-4-hydroxy-5-methoxyphenyl)methylcarbamate) 関連製品

- 313515-68-3(4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)

- 130727-53-6(Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester)

- 808769-18-8(methyl 3-(2R)-2-aminopropylbenzoate)

- 1421526-43-3(2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide)

- 1881756-08-6(1-Cyclopentyl-3-(2-fluoroethyl)thiourea)

- 1213842-66-0((1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE)

- 2034496-92-7(4-bromo-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}thiophene-2-carboxamide)

- 1213306-62-7(4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol)

- 73399-91-4(1-Chloronaphthalene-2-carbonyl chloride)

- 939755-65-4(N-(cyclopropylmethyl)pyridin-2-amine)